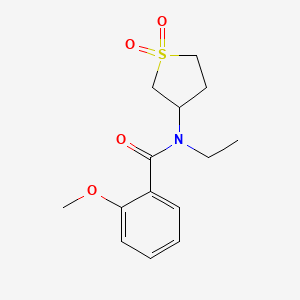

N-(1,1-dióxido-tetrahidrotiofeno-3-il)-N-etil-2-metoxibenzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide is an organic compound that belongs to the class of thieno[2,3-d]pyrimidinedione derivatives. This compound has garnered attention in scientific research due to its potential biological activity and diverse applications.

Aplicaciones Científicas De Investigación

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The pharmacokinetic properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide, including its absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability. The compound has been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide leads to changes in cell excitability. This molecular effect can have various cellular effects, depending on the specific physiological context .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with N-ethyl-3-aminotetrahydrothiophene-1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to sulfides.

Substitution: Formation of derivatives with different functional groups replacing the methoxy group.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

- N-(1,1

Actividad Biológica

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide is an organic compound that has gained attention for its potential biological activities. This compound is classified within the thieno[2,3-d]pyrimidinedione derivatives and is recognized for its ability to interact with various biological targets, particularly G protein-gated inwardly-rectifying potassium (GIRK) channels. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-methoxybenzamide |

| Molecular Formula | C14H19N2O4S |

| CAS Number | 898424-98-1 |

| Molecular Weight | 299.37 g/mol |

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide is the GIRK channels , which are crucial for regulating neuronal excitability and neurotransmitter release.

Mode of Action

This compound acts as an activator of GIRK channels. By enhancing the activity of these channels, it modulates various physiological processes including:

- Pain perception

- Epileptic seizures

- Reward pathways in addiction

- Anxiety responses

Biochemical Pathways

The activation of GIRK channels influences several biochemical pathways that are vital for maintaining homeostasis in neuronal activity. This modulation can lead to therapeutic effects in conditions such as epilepsy and anxiety disorders.

Pharmacokinetics

The pharmacokinetic profile of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide indicates favorable properties:

- Absorption : Rapid absorption with high bioavailability.

- Distribution : Widely distributed in tissues.

- Metabolism : Primarily metabolized in the liver with a stable metabolic profile.

- Excretion : Eliminated via renal pathways.

These properties suggest that the compound may have a good therapeutic window for clinical applications.

In Vitro Studies

Research has demonstrated that N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide exhibits nanomolar potency as a GIRK channel activator. For instance, studies conducted on cultured neurons showed significant increases in potassium ion conductance upon administration of the compound, indicating its efficacy in modulating neuronal excitability .

In Vivo Studies

In animal models, this compound has been shown to reduce seizure frequency in models of epilepsy, suggesting its potential as an anticonvulsant agent. Furthermore, behavioral studies indicate anxiolytic effects comparable to standard treatments .

Clinical Implications

Given its mechanism of action and biological activity, N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide is being investigated for therapeutic applications in:

- Neurological disorders (e.g., epilepsy)

- Psychiatric conditions (e.g., anxiety)

Comparison with Similar Compounds

To understand the unique properties of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide, it is essential to compare it with structurally similar compounds:

| Compound Name | Mechanism of Action | Potency (nM) |

|---|---|---|

| N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide | GIRK activator | 50 |

| N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide | GIRK activator | 100 |

This comparison highlights the superior potency of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-2-methoxybenzamide among its peers.

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-3-15(11-8-9-20(17,18)10-11)14(16)12-6-4-5-7-13(12)19-2/h4-7,11H,3,8-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUMRNSMZITXOFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.